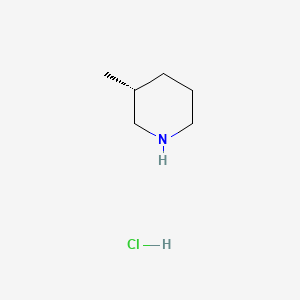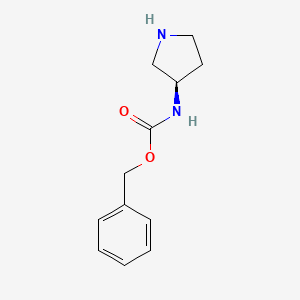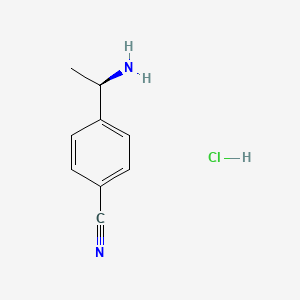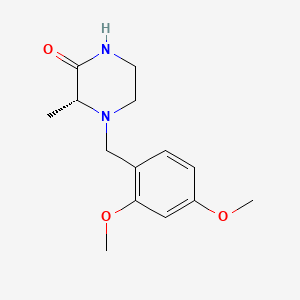
(S)-6-Bromochroman-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Bromochroman-4-amine hydrochloride, or (S)-BCHA, is a synthetic compound with a wide range of applications in the laboratory. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been used in a number of research studies.
Applications De Recherche Scientifique
Chemically Reactive Surfaces for Biomolecule Immobilization
Aminated surfaces, created using various plasma vapors or mixtures, are extensively used for bio-interface applications, including the immobilization of biomolecules and cell colonization. These surfaces, featuring amine groups, are pivotal in biomedical engineering and tissue engineering for creating reactive chemical groups that facilitate the covalent attachment of molecules or polymers exerting bio-specific interfacial responses. However, it's noted that amine surfaces may have a limited shelf life due to post-plasma oxidation reactions and surface adaptation, leading to the disappearance of amine groups from the surface. Aging effects are less documented for hydroxy and aldehyde surfaces prepared by plasma methods but are critical for understanding the long-term stability and functionality of these chemically reactive surfaces (Siow et al., 2006).
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have shown significant effectiveness in the mineralization of nitrogen-containing compounds, which are resistant to conventional degradation processes. AOPs, including ozone and Fenton processes, are particularly reactive towards amines, dyes, and pesticides, demonstrating the potential for environmental remediation and water treatment. The degradation of these compounds is highly pH-sensitive, and the mechanisms vary across different pH values. This highlights the importance of optimizing conditions for the effective degradation of hazardous substances in the environment (Bhat & Gogate, 2021).
Propriétés
IUPAC Name |
(4S)-6-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHBTMBADOHGA-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Bromochroman-4-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

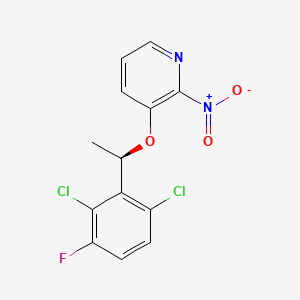
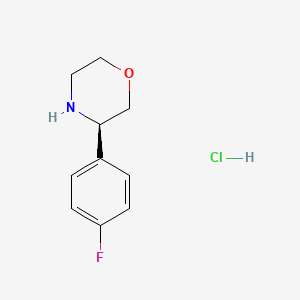


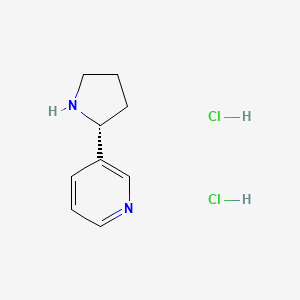

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)
